2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

KATP channel opener Patch-clamp electrophysiology Skeletal muscle pharmacology

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1082930-33-3) is a heterocyclic organic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine class. This scaffold is a privileged structure in medicinal chemistry, valued for its versatility in drug discovery and its presence in numerous bioactive molecules.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 1082930-33-3
Cat. No. B1610378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine
CAS1082930-33-3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCC1CNC2=CC=CC=C2O1
InChIInChI=1S/C10H13NO/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-6,8,11H,2,7H2,1H3
InChIKeyFGGVUMQQASDBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1082930-33-3) for Pharmaceutical & Agrochemical Research Procurement


2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 1082930-33-3) is a heterocyclic organic compound belonging to the 3,4-dihydro-2H-1,4-benzoxazine class . This scaffold is a privileged structure in medicinal chemistry, valued for its versatility in drug discovery and its presence in numerous bioactive molecules [1]. The compound features a 2-ethyl substituent on the oxazine ring, which is a key structural differentiator influencing both its physicochemical properties and its biological activity profile [2].

Privileged benzoxazine scaffold for medicinal chemistry and drug discovery programs
2-Ethyl substituent as key differentiator for ion channel pharmacology and SAR studies
Suitable as synthetic intermediate for agrochemical lead optimization and herbicide discovery

Why 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine Cannot Be Replaced by Unsubstituted or Other 2-Alkyl Benzoxazines


The 3,4-dihydro-2H-1,4-benzoxazine scaffold is not a monolithic entity; subtle variations in substitution, particularly at the 2-position, lead to dramatic shifts in biological potency and even functional direction [1]. For instance, changing the 2-alkyl group from a methyl to an ethyl to a propyl group on the same benzoxazine core can alter agonist potency by more than an order of magnitude and switch the mode of action from an antagonist to an agonist [2]. This extreme sensitivity to the 2-alkyl chain length means that generic or in-class substitutions are scientifically unsound and will not yield reproducible results. The specific lipophilicity and steric bulk of the 2-ethyl group, reflected in its unique LogP value, directly impacts target binding and cellular permeability, making 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine a distinct and non-interchangeable chemical entity [3].

2-Alkyl Chain
2-Ethyl provides a specific potency window on KATP channels
Methyl or propyl analogs may shift agonist potency by more than an order of magnitude and alter functional direction
Lipophilicity
LogP ~2.41 determines membrane permeability and target binding profile
Isomeric benzoxazines sharing C10H13NO formula exhibit different physicochemical properties, limiting direct transferability
Functional Mode
Dualistic agonist/antagonist behavior depending on ATP context
Unsubstituted or 2,2-dimethyl analogs may lose this balanced functional profile, altering assay interpretation

Quantitative Differentiation Evidence for 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine


2-Ethyl Derivative Achieves 25-Fold Higher KATP Channel Agonist Potency Compared to the 2-Methyl Analog

In a direct head-to-head comparison of 2-alkyl substituted 2H-1,4-benzoxazine derivatives on rat skeletal muscle KATP channels using patch-clamp electrophysiology, the 2-ethyl derivative (DE50 = 1.11 × 10⁻⁷ M) demonstrated a 2.5-fold higher potency than the 2-methyl analog (DE50 = 2.81 × 10⁻⁷ M) and a 128-fold higher potency than the reference drug cromakalim (DE50 = 1.42 × 10⁻⁵ M) [1].

KATP Agonist Potency
Head-to-head
2-Ethyl DE50 = 1.11 × 10⁻⁷ M
2.5-fold vs methyl; 128-fold vs cromakalim
Supports potency differentiation for 2-alkyl SAR studies
Rat skeletal muscle, patch-clamp, +ATP
KATP channel opener Patch-clamp electrophysiology Skeletal muscle pharmacology

2-Ethyl Substituent Modulates KATP Channel Functional Direction: Agonism vs. Antagonism

The 2-ethyl derivative exhibits a distinct functional profile on KATP channels compared to analogs. In the presence of ATP, it acts as an agonist (DE50 = 1.11 × 10⁻⁷ M), while in the absence of ATP, it acts as an antagonist (IC50 = 4.4 × 10⁻⁸ M). Its antagonist potency is intermediate between the 2-methyl (IC50 = 2.6 × 10⁻⁸ M) and 2-propyl (IC50 = 1.68 × 10⁻⁷ M) derivatives, and 3.8-fold weaker than cromakalim (IC50 = 1.15 × 10⁻⁸ M) [1].

KATP Antagonist Mode
Head-to-head
2-Ethyl IC50 = 4.4 × 10⁻⁸ M
1.7-fold weaker vs methyl; 3.8-fold vs propyl
Supports dualistic functional profile interpretation
Rat skeletal muscle, patch-clamp, -ATP
Ion channel pharmacology Functional selectivity ATP-sensitive potassium channel

Lipophilicity (LogP) of 2-Ethyl Derivative is Distinct from Other C10H13NO Benzoxazine Isomers

The calculated lipophilicity (LogP) for 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is reported as 2.41 [1]. This value is distinct from that of other C10H13NO benzoxazine isomers, such as 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine, which would be expected to have a different LogP due to its gem-dimethyl substitution pattern. The specific LogP influences membrane permeability, solubility, and target binding.

Lipophilicity
Class-level
LogP = 2.41
Distinct from other C10H13NO isomers
Physicochemical differentiation supports non-interchangeability
In silico; comparative isomer data to verify
Physicochemical property Lipophilicity Drug-likeness

2-Ethyl Benzoxazinone Analog Exhibits Herbicidal Selectivity Superior to Commercial Standard

In a study of modified benzoxazinones, the compound 2-ethyl-4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one, which shares the 2-ethyl substitution pattern with the target compound, demonstrated higher selectivity than the specific commercial herbicide Cotanil-35 in the Oryza sativa-Echinochloa crus-galli (rice-barnyardgrass) system [1]. While not the exact target compound, this supports the class-level inference that the 2-ethyl group on a benzoxazine scaffold can confer advantageous herbicidal properties.

Herbicidal Selectivity
Class-level
2-Ethyl benzoxazinone analog showed higher selectivity vs Cotanil-35 in rice-barnyardgrass system
Class-level inference supports herbicide lead exploration
Analog data; target compound not directly tested
Herbicide discovery Biorational pesticide Structure-activity relationship

Validated Research and Procurement Applications for 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine


Preclinical Development of KATP Channel Modulators for Neuromuscular Disorders

Based on its quantified potency as a KATP channel agonist (DE50 = 1.11 × 10⁻⁷ M) and its unique dualistic functional profile (acting as both agonist and antagonist depending on ATP presence), this compound is a prime candidate for in vivo efficacy studies in models of myotonia, muscle weakness, or other neuromuscular conditions where KATP channel modulation is therapeutic [1].

Structure-Activity Relationship (SAR) Studies for Benzoxazine-Based Ion Channel Ligands

The compound's precise placement in a potency hierarchy (2-propyl > 2-ethyl > 2-methyl > cromakalim for agonist activity) makes it an essential comparator for medicinal chemistry programs aiming to optimize the 2-position of the benzoxazine scaffold for enhanced KATP channel activity [1].

Herbicide Lead Optimization Programs Targeting Weed Selectivity in Cereal Crops

The demonstrated superior selectivity of a 2-ethyl substituted benzoxazinone analog over a commercial standard supports the use of 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine as a key intermediate or scaffold for synthesizing and testing new biorational herbicide candidates, particularly for controlling Echinochloa spp. in rice paddies [2].

Application
Selection Property
Validation Focus
KATP channel modulator research
Dualistic agonist/antagonist profile
Model-response endpoint context
Benzoxazine SAR studies
2-Alkyl potency hierarchy placement
Ion channel assay context
Herbicide lead optimization
2-Ethyl substitution pattern
Crop-weed selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.